2-Chloro-1-(2-chlorophenyl)propan-1-one
Description
2-Chloro-1-(2-chlorophenyl)propan-1-one is a chlorinated aromatic ketone characterized by a propan-1-one backbone with chlorine substituents at the second carbon of the propane chain (C2) and the ortho position of the phenyl ring. This structural configuration imparts unique steric and electronic properties, distinguishing it from its positional isomers and analogs.
Properties
CAS No. |
81671-55-8 |
|---|---|
Molecular Formula |
C9H8Cl2O |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2-chloro-1-(2-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H8Cl2O/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 |
InChI Key |
SGAPLXKLYQSWJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chlorophenyl)propan-1-one typically involves the chlorination of propiophenone derivatives. One common method involves the reaction of 2-chlorobenzyl chloride with magnesium in the presence of tetrahydrofuran (THF) to form a Grignard reagent. This reagent is then reacted with 1-chloro-1-chloroacetylcyclopropane to yield the desired product .
Industrial Production Methods
Industrial production of 2-Chloro-1-(2-chlorophenyl)propan-1-one often employs similar synthetic routes but on a larger scale. The use of safer solvents and optimized reaction conditions is crucial to ensure efficiency and safety in industrial settings. For instance, toluene and THF are preferred solvents due to their lower flammability compared to diethyl ether .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Chloro-1-(2-chlorophenyl)propan-1-one has several applications in scientific research:
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a precursor in the synthesis of certain medicinal compounds.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-chlorophenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
The following analysis compares 2-chloro-1-(2-chlorophenyl)propan-1-one with its positional isomers and analogs, focusing on substitution patterns, physicochemical properties, synthesis routes, and safety profiles.
Positional Isomers of Chlorinated Phenylpropanones
Key Compounds :
2-Chloro-1-(3-chlorophenyl)propan-1-one (CAS 34841-41-3) Substitution: Chlorine at C2 of propane and meta position of phenyl. Properties: Higher volatility reported in safety data, with hazards including respiratory irritation (see Section 4 of ). Synthesis: Likely synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized ketones, similar to methods for para-substituted analogs .
2-Chloro-1-(4-chlorophenyl)propan-1-one (CAS 877-38-3) Substitution: Chlorine at C2 of propane and para position of phenyl. Properties: Predicted to exhibit carcinogenic, mutagenic, or reprotoxic (CMR) properties, though experimental validation was incomplete due to volatility issues during reprotoxicity testing . Applications: Potential intermediate in pharmaceutical synthesis, though safety concerns limit its utility .
Reactivity: Ortho-substitution may destabilize the carbonyl group through electron-withdrawing effects, altering its participation in condensation reactions (e.g., Darzens reaction, as in ).
Analogs with Varied Substituents
2-Chloro-4'-fluoropropiophenone (CAS 81112-09-6) Substitution: Fluorine at para position of phenyl. Properties: Lower molecular weight (186.61 g/mol) and higher electronegativity compared to chlorinated analogs. Fluorine’s electron-withdrawing nature enhances ketone electrophilicity, making it more reactive in nucleophilic additions .
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one (CAS 68505-86-2) Substitution: Hydroxy and methoxy groups on phenyl. hydrogen-bonding patterns in ). Used in synthetic routes requiring phenolic intermediates .
2-Chloro-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-1-one (CAS 1804164-02-0)
- Substitution : Ethyl and hydroxymethyl groups on phenyl.
- Properties : Bulky substituents may hinder access to the carbonyl group, reducing reactivity in sterically demanding reactions. The hydroxymethyl group offers a site for further functionalization (e.g., esterification) .
Table 1: Comparative Overview of Key Compounds
Biological Activity
2-Chloro-1-(2-chlorophenyl)propan-1-one is an organic compound with the molecular formula . It has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 203.065 g/mol
- CAS Number : 81671-55-8
The biological activity of 2-Chloro-1-(2-chlorophenyl)propan-1-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator , influencing critical biochemical pathways.
Potential Mechanisms:
- Enzyme Interaction : The compound may inhibit enzymes involved in neurotransmitter synthesis or degradation, leading to altered physiological responses.
- Receptor Modulation : It may enhance or inhibit signaling at postsynaptic receptors, affecting mood, cognition, and behavior.
Biological Activity
Research indicates that 2-Chloro-1-(2-chlorophenyl)propan-1-one exhibits notable antimicrobial properties. Studies have shown its inhibitory effects against various bacterial and fungal strains, suggesting potential applications in treating infections.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against:
- Bacterial Strains : Exhibiting significant inhibition against Gram-positive and Gram-negative bacteria.
- Fungal Strains : Showing antifungal activity against common pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Antifungal | Effective against specific fungal pathogens | |
| Enzyme Inhibition | Potential inhibition of neurotransmitter enzymes | |
| Receptor Modulation | Altered signaling at postsynaptic receptors |
Synthesis and Applications
The synthesis of 2-Chloro-1-(2-chlorophenyl)propan-1-one can be achieved through various methods, including Friedel-Crafts acylation. This process involves reacting chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst.
Applications:
- Pharmaceutical Development : As an intermediate in synthesizing pharmaceuticals targeting specific biological pathways.
- Agrochemicals : Utilized in the production of specialty chemicals for agricultural applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
